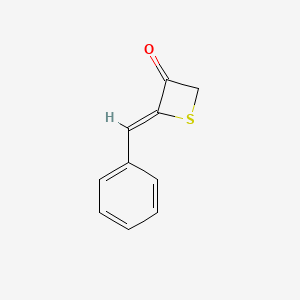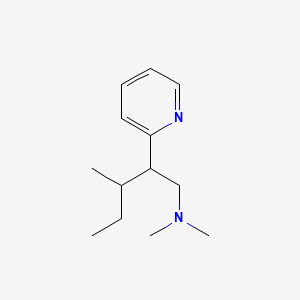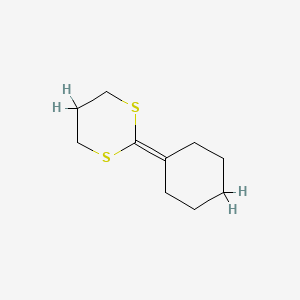![molecular formula C14H10Cl5N B14678133 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-63-1](/img/structure/B14678133.png)
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is an organic compound with significant applications in various fields. It is characterized by its complex structure, which includes multiple chlorine atoms and aromatic rings. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves the reaction of aniline with 4-chlorobenzyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves multiple steps, including chlorination and nucleophilic substitution, to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines. These products have diverse applications in chemical synthesis and industrial processes.
科学研究应用
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
Dicofol: A similar compound with a trichloromethyl group and chlorinated aromatic rings.
DDT: Another related compound known for its insecticidal properties.
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is unique due to its specific substitution pattern and reactivity. Unlike dicofol and DDT, this compound has distinct applications in scientific research and industrial processes, making it a valuable substance in various fields.
属性
CAS 编号 |
38766-63-1 |
|---|---|
分子式 |
C14H10Cl5N |
分子量 |
369.5 g/mol |
IUPAC 名称 |
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C14H10Cl5N/c15-10-3-1-9(2-4-10)13(14(17,18)19)20-12-7-5-11(16)6-8-12/h1-8,13,20H |
InChI 键 |
PGRFFFRBQWBQBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


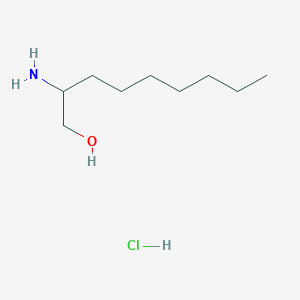
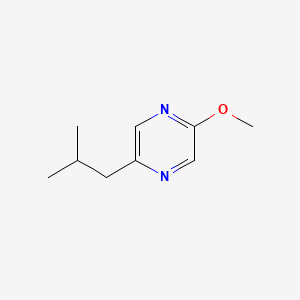
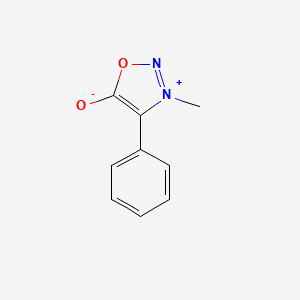
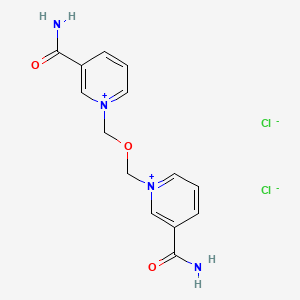
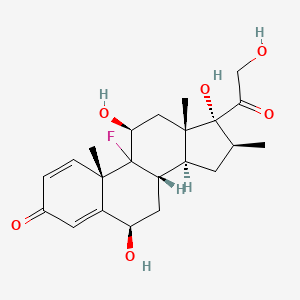

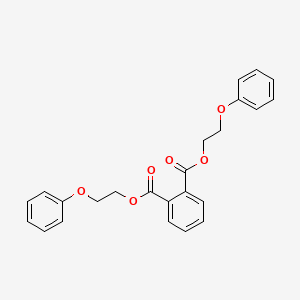
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
